molecular formula C13H13NO3S B14693323 Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester CAS No. 35195-79-0

Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester

Cat. No.: B14693323
CAS No.: 35195-79-0
M. Wt: 263.31 g/mol
InChI Key: NTXFYBSZHPXZEJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a methoxy group, a thiazolyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete esterification. The thiazolyl group can be introduced through a series of substitution reactions involving appropriate thiazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and methanol. The reaction is typically carried out in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the exploration of novel mechanisms of action.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolyl group allows for interactions with sulfur-containing biomolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, ethyl ester
  • Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, propyl ester
  • Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, butyl ester

Comparison: Compared to its similar compounds, benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester is unique due to its specific ester functional group. This functional group influences its reactivity and solubility, making it suitable for certain applications where other similar compounds may not be as effective. The presence of the methoxy and thiazolyl groups also contributes to its distinct chemical properties and potential biological activities.

Properties

CAS No.

35195-79-0

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-8-7-18-12(14-8)9-4-5-11(16-2)10(6-9)13(15)17-3/h4-7H,1-3H3

InChI Key

NTXFYBSZHPXZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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